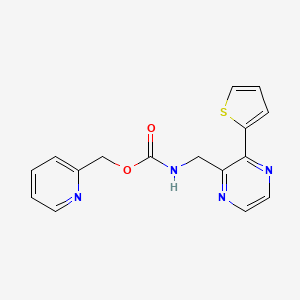

Pyridin-2-ylmethyl ((3-(thiophen-2-yl)pyrazin-2-yl)methyl)carbamate

Description

Properties

IUPAC Name |

pyridin-2-ylmethyl N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c21-16(22-11-12-4-1-2-6-17-12)20-10-13-15(19-8-7-18-13)14-5-3-9-23-14/h1-9H,10-11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LICMJXMZTCQDBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)COC(=O)NCC2=NC=CN=C2C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-2-ylmethyl ((3-(thiophen-2-yl)pyrazin-2-yl)methyl)carbamate typically involves multi-step organic reactions. One common approach is the copper-catalyzed synthesis, which involves the oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones using water as the oxygen source under mild conditions . This method is efficient and environmentally friendly, as it avoids the use of hazardous oxidants.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar copper-catalyzed oxidation methods. The process would be optimized for yield and purity, ensuring that the reaction conditions are scalable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Pyridin-2-ylmethyl ((3-(thiophen-2-yl)pyrazin-2-yl)methyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridin-2-yl-methanones.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrazine rings.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include copper catalysts, iodine, and tert-butyl hydroperoxide (TBHP). The reactions are typically carried out under mild conditions to ensure high yields and minimal by-products .

Major Products Formed

The major products formed from these reactions include pyridin-2-yl-methanones and various substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pyridin-2-ylmethyl ((3-(thiophen-2-yl)pyrazin-2-yl)methyl)carbamate has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activities.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Pyridin-2-ylmethyl ((3-(thiophen-2-yl)pyrazin-2-yl)methyl)carbamate involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural modifications . The pathways involved may include oxidative stress response and signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Pharmaceutical Patents

A European patent application (2022) describes structurally related carbamates, such as Pyridin-2-ylmethyl-carbamic acid (1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentyl ester (compound with trifluoroacetic acid) . Key differences include:

- Core Structure : The patent compound contains a triazolo-pyrazine fused to a pyrrole ring, whereas the target compound has a pyrazine directly substituted with a thiophene.

- Linker and Substituents : The patent compound’s carbamate is attached to a cyclopentyl ester , while the target compound uses a pyrazine-methyl linker.

- Biological Implications : The triazolo-pyrazine motif in the patent compound may enhance receptor binding (e.g., kinase inhibition), whereas the thiophene in the target compound could improve lipophilicity or metabolic stability.

Agrochemical Carbamates

Barban (4-chloro-2-butynyl (3-chlorophenyl)carbamate ), a herbicide, shares the carbamate functional group but lacks aromatic heterocycles .

- Structural Simplicity : Barban’s phenyl and alkyne substituents contrast with the target compound’s multi-ring system, likely reducing target specificity but enhancing environmental stability.

Pyridine-Based Carbamates from Catalogs

Catalogs list derivatives like tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate and tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate , which share the pyridin-2-ylmethyl-carbamate backbone .

- Substituent Effects : The 5,6-dimethoxy and 3-fluoro groups in catalog compounds may enhance solubility or metabolic resistance compared to the target compound’s thiophene substituent.

- Molecular Weight : Catalog compounds (e.g., C₁₅H₂₂N₂O₃, MW 278.35 g/mol) are lighter than the target compound (estimated MW > 350 g/mol), suggesting differences in bioavailability.

Data Tables

Table 1. Structural and Functional Comparison of Carbamate Derivatives

Table 2. Substituent Impact on Properties

Research Findings and Implications

- Pharmacological Potential: The patent compounds suggest that pyridin-2-ylmethyl carbamates are explored for targeted therapies, possibly in oncology or neurology. The target compound’s thiophene may offer advantages in blood-brain barrier penetration.

- Agrochemical Relevance : Simpler carbamates like barban demonstrate the importance of halogen and alkyne groups in pesticidal activity, but the target compound’s complexity may limit environmental utility.

- Synthetic Feasibility : Catalogs highlight the prevalence of tert-butyl and methoxy groups in research chemicals, suggesting modular synthetic routes for optimizing the target compound’s properties.

Biological Activity

Pyridin-2-ylmethyl ((3-(thiophen-2-yl)pyrazin-2-yl)methyl)carbamate is a complex heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, including synthesis, mechanisms of action, and applications in various therapeutic areas.

Chemical Structure and Synthesis

The compound features a pyridine ring, a pyrazine moiety, and a thiophene group. Its molecular formula is , indicating a balance of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms that contribute to its biological interactions.

Synthesis Overview:

- Formation of Pyridine Derivative: Starting from a pyridine precursor, functional groups are introduced via halogenation or nitration.

- Synthesis of Pyrazine: The pyrazine ring is synthesized through cyclization reactions involving diamines and dicarbonyl compounds.

- Coupling Reactions: The pyridine and pyrazine derivatives are coupled using palladium catalysts in cross-coupling reactions.

- Thiophene Introduction: The thiophene ring is introduced through reactions such as Stille or Suzuki coupling.

Antimicrobial Properties

Research indicates that derivatives of the compound exhibit notable antimicrobial activity against various bacterial strains. For instance, studies have shown effective inhibition against Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans .

Table 1: Antimicrobial Activity of Pyridin-2-ylmethyl Carbamate Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Compound C | Candida albicans | 8 µg/mL |

Anticancer Activity

This compound has shown promise as an anticancer agent. Its mechanism involves the inhibition of specific kinases associated with cancer cell proliferation. For example, pyrazole derivatives have demonstrated significant inhibitory activity against BRAF(V600E), which is crucial for certain cancer types .

Case Study: Synergistic Effects in Cancer Treatment

A study investigated the combination of this compound with doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated a synergistic effect, enhancing cytotoxicity compared to doxorubicin alone .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The compound may inhibit enzymes that play critical roles in cellular signaling pathways.

- Receptor Binding: It can bind to specific receptors involved in tumor growth and inflammation, modulating their activity.

Computational Studies

Recent studies have employed molecular docking simulations to predict the binding affinity of pyridin-2-ylmethyl carbamate derivatives to target proteins. These studies suggest strong interactions with key enzymes involved in metabolic pathways relevant to disease states .

Applications in Medicinal Chemistry

Given its diverse biological activities, this compound has several applications:

- Drug Design: Its structure serves as a pharmacophore for developing new therapeutic agents.

- Organic Synthesis: It acts as an intermediate in synthesizing more complex molecules.

- Material Science: Potential applications in creating novel materials due to its unique chemical properties .

Q & A

Q. Methodological Approach :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) to resolve ambiguities in bond lengths or angles, especially for the carbamate and pyrazine-thiophene linkages .

- 2D NMR (HSQC, HMBC) : Correlate proton-carbon couplings to confirm connectivity, particularly for overlapping signals in aromatic regions .

- Computational validation : Compare experimental data with DFT-optimized structures to identify discrepancies in torsional angles or hydrogen bonding .

What functional groups in this compound are most critical for its biological activity, and how can structure-activity relationships (SAR) be systematically studied?

Q. Key Functional Groups :

- Pyrazine-thiophene core : Imparts π-π stacking with hydrophobic enzyme pockets .

- Carbamate group : Modulates solubility and membrane permeability, critical for bioavailability .

SAR Strategies : - Analog synthesis : Replace the thiophene with furan or pyridine to assess electronic effects on target binding .

- Bioisosteric substitution : Substitute the carbamate with urea or amide groups to evaluate stability and potency .

What experimental designs are recommended to address inconsistent biological activity data across cell-based assays?

Q. Advanced Troubleshooting :

- Dose-response curves : Use at least six concentration points (e.g., 1 nM–100 µM) to assess reproducibility and calculate EC50/IC50 values .

- Cell line validation : Test activity in multiple lines (e.g., HEK293 vs. HeLa) to rule out cell-specific uptake or metabolic differences .

- Metabolic stability assays : Incubate the compound with liver microsomes to identify degradation products that may skew results .

Which analytical techniques are most reliable for characterizing purity and stability under varying pH conditions?

Q. Basic Characterization :

- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect impurities (<0.5%) and confirm molecular weight .

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (>200°C indicates thermal stability) .

Advanced Stability Studies : - Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions to identify labile groups (e.g., carbamate hydrolysis) .

How can the mechanism of action be elucidated for this compound, particularly if target proteins are unknown?

Q. Methodological Framework :

- Affinity chromatography : Immobilize the compound on Sepharose beads to pull down interacting proteins from cell lysates .

- Kinase profiling screens : Test against panels of 100+ kinases to identify inhibition patterns (e.g., IC50 < 1 µM for specific tyrosine kinases) .

- CRISPR-Cas9 knockouts : Generate cell lines lacking candidate targets (e.g., EGFR, MAPK) to confirm on-target effects .

What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities without compromising purity?

Q. Advanced Process Chemistry :

- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., thiophene coupling) to improve heat dissipation and scalability .

- Crystallization optimization : Use anti-solvent addition (e.g., heptane in DCM) to enhance crystal uniformity and reduce amorphous impurities .

- In-line PAT (Process Analytical Technology) : Monitor reaction progress in real-time via FTIR or Raman spectroscopy to ensure consistent intermediate quality .

How do solvent polarity and proticity influence the compound’s reactivity in nucleophilic substitution reactions?

Q. Mechanistic Insights :

- Polar aprotic solvents (DMF, DMSO) : Stabilize transition states in SNAr reactions, accelerating substitution at the pyrazine C-3 position .

- Protic solvents (MeOH, H2O) : Promote carbamate hydrolysis under acidic/basic conditions, requiring strict pH control (pH 6–8) during workup .

What computational tools are effective for predicting binding modes of this compound with potential biological targets?

Q. Advanced Modeling Approaches :

- Molecular docking (AutoDock Vina) : Screen against PDB structures (e.g., 6COX for COX-2) to prioritize targets based on docking scores (<−8 kcal/mol) .

- MD simulations (GROMACS) : Simulate ligand-protein dynamics over 100 ns to assess binding stability and key residue interactions (e.g., hydrogen bonds with Arg120) .

How can researchers address low reproducibility in biological assays caused by compound aggregation?

Q. Mitigation Strategies :

- Dynamic light scattering (DLS) : Confirm particle size (<200 nm) in assay buffers to rule out aggregation .

- Additive screening : Include 0.01% Tween-20 or 5% DMSO to maintain colloidal stability .

- Critical micelle concentration (CMC) : Determine via pyrene fluorescence assays to adjust concentrations below aggregation thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.